![molecular formula C9H9F3N2O B15329123 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B15329123.png)
2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide is a chemical compound characterized by its unique bicyclo[1.1.1]pentane structure, which is a three-dimensional, highly strained ring system. This compound contains a trifluoromethyl group and a cyano group, making it a potential candidate for various scientific and industrial applications due to its structural complexity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide typically involves multiple steps, starting with the construction of the bicyclo[1.1.1]pentane core. One common approach is the functionalization of bicyclo[1.1.1]pentane derivatives through bridge functionalization techniques. This involves the introduction of the trifluoromethyl group at the appropriate position on the bicyclo[1.1.1]pentane ring, followed by the addition of the cyano and acetamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-N-[3-(trifluoromethyl)bicyclo[11
Chemistry: : Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe in biological studies to understand the interaction of small molecules with biological targets.
Medicine: : Its derivatives may have potential as pharmaceuticals due to their structural complexity and reactivity.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
2-Cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide can be compared to other bicyclo[1.1.1]pentane derivatives, such as 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. While both compounds share the bicyclo[1.1.1]pentane core, the presence of different functional groups (e.g., trifluoromethyl vs. pyrazin-2-yl) results in different chemical properties and potential applications. The uniqueness of this compound lies in its combination of the trifluoromethyl group and the cyano group, which can impart distinct reactivity and biological activity.
List of Similar Compounds
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
2-Cyano-N-(bicyclo[1.1.1]pentan-1-yl)acetamide
Properties
Molecular Formula |
C9H9F3N2O |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
2-cyano-N-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetamide |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-8(4-7,5-7)14-6(15)1-2-13/h1,3-5H2,(H,14,15) |
InChI Key |
PSWUGYAATBIMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)CC#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


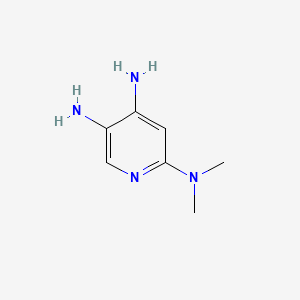
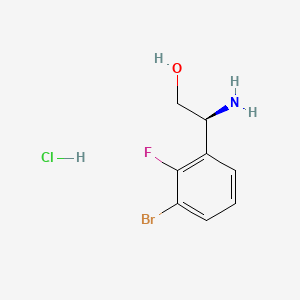


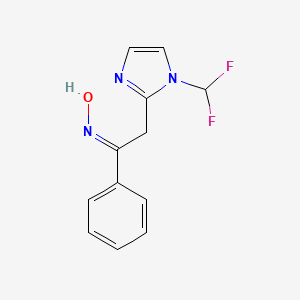
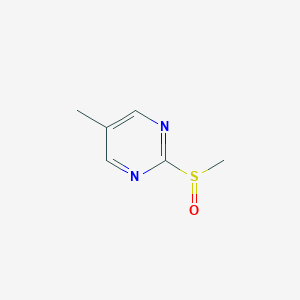
![tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B15329098.png)
![4-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B15329105.png)
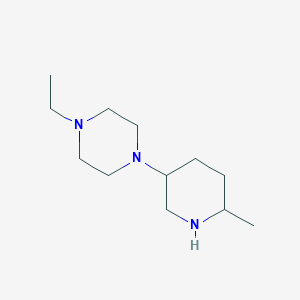
![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)
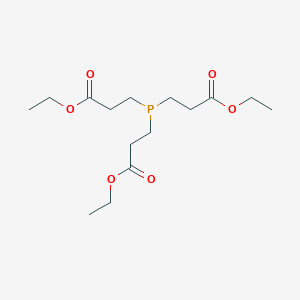

![[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B15329136.png)

